

Application Note: High-Resolution Chromatographic Separation of Ranolazine from its -D-Lactoside Adduct

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Compound of Interest

Compound Name: *Ranolazine-β-D-lactoside*

Cat. No.: *B1159475*

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Executive Summary & Scientific Rationale

Ranolazine is a piperazine-derivative anti-anginal agent that selectively inhibits the late inward sodium current (

) in cardiac muscle[1]. In extended-release (ER) solid oral dosage forms, lactose monohydrate is frequently utilized as a diluent and release-modifying excipient.

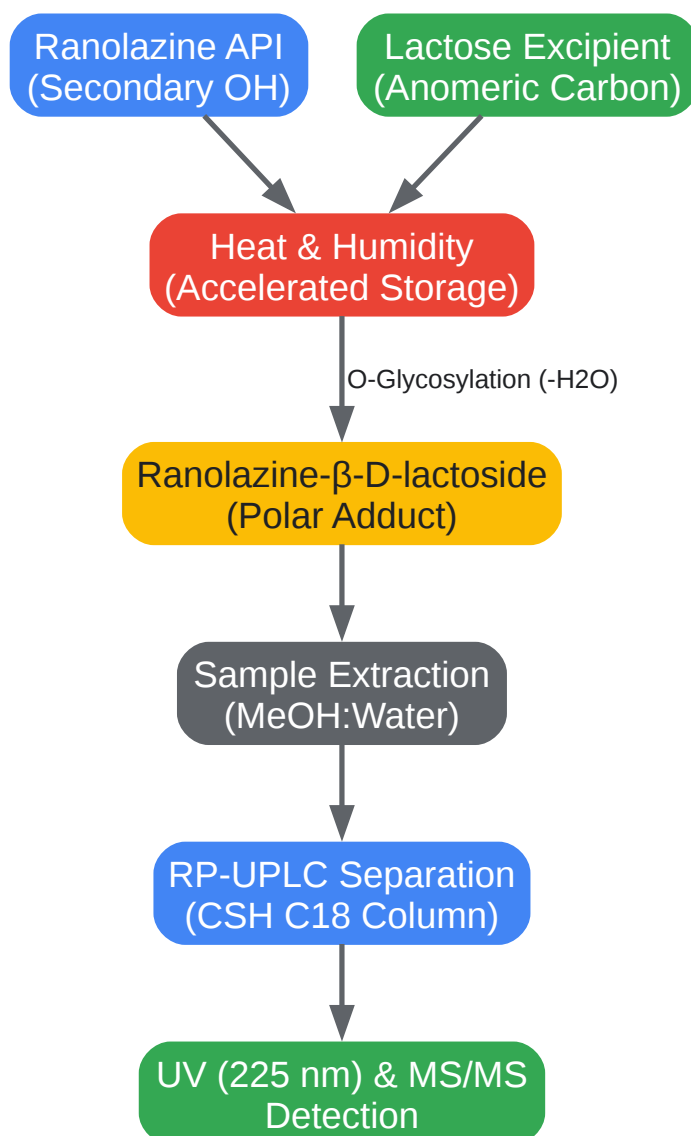
While ranolazine lacks a primary or secondary amine—precluding classic Schiff-base Maillard reactions—it possesses a sterically accessible secondary hydroxyl group on its aliphatic chain. Under accelerated stability conditions (elevated temperature and humidity), this hydroxyl group can undergo O-glycosylation with the anomeric carbon of lactose. This drug-excipient interaction yields a specific, high-molecular-weight degradation product: Ranolazine-
-D-lactoside (C₃₆H₅₃N₃O₁₄, MW 751.82)[2].

Monitoring this adduct is critical for regulatory compliance (ICH Q3B guidelines) to ensure the assay integrity, therapeutic efficacy, and safety profile of the final drug product[3].

Mechanistic Insights into Chromatographic Behavior

As a Senior Application Scientist, method development must be driven by the physicochemical causality of the analytes rather than trial and error. The structural transformation from Ranolazine to its lactoside adduct fundamentally alters the molecule's behavior in a liquid chromatography system:

- **Polarity Shift & Elution Order:** The addition of the bulky disaccharide moiety introduces 10 new hydroxyl groups, drastically reducing the molecule's overall lipophilicity (LogP). Consequently, in a Reversed-Phase (RP) system, the highly polar adduct exhibits significantly weaker hydrophobic interactions with the C18 stationary phase. It will partition favorably into the mobile phase and elute significantly earlier than the moderately polar parent drug[4].
- **Ionization & Peak Shape:** Ranolazine contains a basic tertiary piperazine ring (pKa ~ 7.3). To prevent severe peak tailing caused by secondary ion-exchange interactions with residual silanols on the silica support, a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) is employed[5]. This ensures complete protonation of the nitrogens, yielding sharp, symmetrical peaks and enhancing positive electrospray ionization (ESI+) efficiency for downstream MS/MS detection[1].



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Workflow detailing the formation of the ranolazine lactoside adduct and its analytical isolation.

Experimental Protocol: Self-Validating Workflow

This protocol outlines a stability-indicating RP-UPLC-MS methodology designed to resolve Ranolazine from its lactoside adduct. To ensure trustworthiness, the protocol incorporates a self-validating forced degradation control to continuously verify the method's resolving power.

Reagents and Materials

- Standards: Ranolazine API (>99.5% purity),

[2].

- Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 M cm).
- Modifiers: LC-MS grade Formic Acid (FA).
- Column: Waters XSelect CSH C18 (100 mm 2.1 mm, 1.7 m) or equivalent Charged Surface Hybrid column[4].

Sample Preparation & Forced Degradation Control

- Control Adduct Generation: Weigh 10 mg of Ranolazine API and 10 mg of Lactose Monohydrate into a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl and subject the solution to 60°C for 48 hours to force the O-glycosylation reaction[4].
- Neutralization & Extraction: Neutralize the stressed sample with 1 mL of 0.1 N NaOH. Dilute to volume with the Sample Diluent (Water:MeCN, 50:50 v/v).
- Filtration: Vortex the mixture for 2 minutes, sonicate for 10 minutes to ensure complete solubilization, and filter through a 0.22 µm PTFE syringe filter prior to injection.

UPLC-UV/MS Chromatographic Conditions

- Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer for the bulky adduct).
- Autosampler Temperature: 4°C (Prevents on-board degradation).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2.0

L.

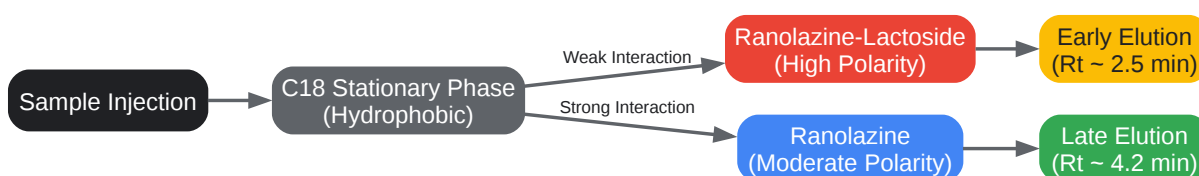
- Mobile Phase A: 0.1% FA in Water.
- Mobile Phase B: 0.1% FA in Acetonitrile.
- Detection: UV at 225 nm; MS in ESI+ mode (MRM transitions: Ranolazine

428.3

279.1; Adduct

752.3

428.3)[5].



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Chromatographic partitioning mechanism showing the early elution of the polar lactoside adduct.

Data Presentation

Table 1: UPLC Gradient Elution Program

Time (min)	Flow Rate (mL/min)	% Mobile Phase A	% Mobile Phase B	Elution Phase
0.0	0.4	90	10	Equilibration
1.0	0.4	90	10	Isocratic Hold
5.0	0.4	40	60	Linear Gradient
7.0	0.4	10	90	Column Wash
8.0	0.4	90	10	Re-equilibration

| 10.0 | 0.4 | 90 | 10 | End of Run |

Table 2: System Suitability and Chromatographic Parameters | Analyte | Retention Time (min) | Relative Retention Time (RRT) | Resolution (

) | Tailing Factor (

) | | :--- | :--- | :--- | :--- | :--- | | Ranolazine-

-D-lactoside | 2.54 | 0.60 | N/A | 1.12 | | Ranolazine | 4.23 | 1.00 | > 5.0 | 1.08 |

References

- Title: Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS Source: American Journal of Analytical Chemistry (Scientific Research Publishing) URL:[[Link](#)]
- Title: A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential Contaminants Source: International Journal of Pharmaceutical Quality Assurance URL:[[Link](#)]
- Title: Ranolazine-beta-D-lactoside Reference Standard (CSL-45245) Source: Splendid Lab Pvt. Ltd. URL:[[Link](#)]
- Title: Sensitive quantification of ranolazine in human plasma by liquid chromatography-tandem mass spectrometry with positive electrospray ionization Source: Journal of Chromatography B (via ResearchGate) URL:[[Link](#)]

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Sources

- [1. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS \[scirp.org\]](#)

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